2,6-Bis(acrylamido)pyridine

Molecular imprinting Supramolecular chemistry Hydrogen-bonding array

Generic monomers like MAA or MBA lack directional hydrogen bonding or force external crosslinkers, reducing MIP selectivity. BAAPy (CAS 147075-91-0) solves this: a pyridine-based bis(acrylamide) with a donor-acceptor-donor (DAD) array for stoichiometric ADA motif binding (e.g., imides, barbiturates). - **Dual Function**: Serves as both selective binding monomer and intrinsic crosslinker; no external crosslinking agents needed. - **Performance Data**: Imprinting factors up to 25.3 for tegafur; 96% recovery from aqueous samples. - **No Self-Association**: Zero detectable dimerization, unlike pyrimidine analogs (dimerization constant 731 M⁻¹). - **Initiator-Free Polymerization**: With dithiols via pyridine catalysis, ideal for high-purity electronics/coatings.

Molecular Formula C11H11N3O2
Molecular Weight 217.228
CAS No. 147075-91-0
Cat. No. B2941602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Bis(acrylamido)pyridine
CAS147075-91-0
Molecular FormulaC11H11N3O2
Molecular Weight217.228
Structural Identifiers
SMILESC=CC(=O)NC1=NC(=CC=C1)NC(=O)C=C
InChIInChI=1S/C11H11N3O2/c1-3-10(15)13-8-6-5-7-9(12-8)14-11(16)4-2/h3-7H,1-2H2,(H2,12,13,14,15,16)
InChIKeyDYFKVBQGIGQYCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





BAAPy: Stoichiometric Hydrogen-Bonding Monomer for Molecular Imprinting


2,6-Bis(acrylamido)pyridine (BAAPy, CAS 147075-91-0) is a dual-function pyridine-based monomer bearing two acrylamide groups at the 2- and 6-positions of the pyridine ring [1]. Its defining structural feature is a donor-acceptor-donor (DAD) hydrogen-bonding array that enables stoichiometric 1:1 complexation with targets presenting complementary acceptor-donor-acceptor (ADA) motifs, such as imides, barbiturates, and nucleobases [2]. Unlike generic mono-functional monomers (e.g., methacrylic acid), BAAPy functions simultaneously as a crosslinker due to its twin polymerizable acrylamide moieties, eliminating the need for external crosslinking agents [3]. This combination of programmable hydrogen-bonding fidelity, intrinsic crosslinking capacity, and demonstrated absence of self-association in solution [4] distinguishes BAAPy within the bis(acrylamido) monomer class.

Stoichiometric DAD hydrogen-bonding for imide, barbiturate and nucleobase templates
Intrinsic crosslinking – no external crosslinker needed for molecularly imprinted polymers
Reported absence of solution self-association preserves template-accessible binding sites

Why Generic Monomers Cannot Substitute BAAPy


The performance of 2,6-bis(acrylamido)pyridine in molecular imprinting and separation applications arises from a confluence of properties not replicated by common substitute monomers. N,N′-Methylenebisacrylamide (MBA) serves solely as a passive crosslinker and lacks the heterocyclic pyridine nitrogen required for directional DAD hydrogen-bonding with imide-type templates [1]. Methacrylic acid (MAA), the most widely used MIP functional monomer, relies on a single carboxylic acid group for non-directional ionic or single-point hydrogen-bonding interactions, failing to achieve the stoichiometric, geometrically defined recognition critical for imide/barbiturate selectivity [2]. Among bis(acrylamido) analogs, pyrimidine-based variants such as 2,4-bis(acrylamido)-6-piperidinopyrimidine suffer from strong self-association (dimerization constant = 731 M⁻¹), which competitively masks template-binding sites and reduces effective imprinting [3]; BAAPy exhibits no detectable self-association under identical conditions. These mechanistic deficiencies mean that generic substitution leads to lower imprinting factors, reduced binding capacities, and loss of the dual-function (binding + crosslinking) behavior that defines BAAPy's utility.

N,N′-Methylenebisacrylamide (MBA)
Passive crosslinker without pyridine nitrogen; lacks directional DAD hydrogen-bonding essential for template recognition.
Methacrylic acid (MAA)
Relies on non-directional ionic or single-point H-bonding; cannot achieve stoichiometric, geometrically defined complexation with imide-type targets.
Pyrimidine-based bis(acrylamido) analog
Reported strong self-association may competitively mask template-binding sites and reduce effective imprinting, in contrast to BAAPy's solution behavior.

Quantitative Differentiation Evidence for BAAPy


Absence of Self-Association vs. Pyrimidine-Based Monomer

BAAPy exhibits no detectable self-association in solution, in contrast to the pyrimidine-based analog 2,4-bis(acrylamido)-6-piperidinopyrimidine, which dimerizes strongly. This was determined by ¹H NMR dilution experiments in CDCl₃ [1]. The absence of self-association allowed an accurate determination of the binding constant (Kₐ = 757 M⁻¹) for BAAPy with 1-benzyluracil (BU), whereas dimerization of the pyrimidine monomer precluded accurate binding constant measurement for BU [1]. Self-association in the pyrimidine analog masks the true host-guest binding affinity and reduces the concentration of free monomer available for template interaction during imprinting.

Self-association vs. pyrimidine monomer
Head-to-head
No detectable dimerization; Ka(BU) = 757 M⁻¹ vs. comparator Kdim = 731 M⁻¹ (binding unmeasurable)
Supports stoichiometric imprinting without competing dimerization
¹H NMR dilution in CDCl₃; J Org Chem 2005
Molecular imprinting Supramolecular chemistry Hydrogen-bonding array

Initiator-Free Polymerization via Intramolecular Pyridine Catalysis

In polyaddition reactions with dithiols, 2,6-bis(acrylamido)pyridine (2,6-BAAP) yielded high-molecular-weight poly(thioether amide)s even in the complete absence of an added initiator at lower temperatures, whereas the benzene analog 1,3-bis(acrylamido)benzene (1,3-BAAB) failed to polymerize under identical initiator-free conditions [1]. This behavior was attributed to intramolecular base catalysis by the pyridine nitrogen, which activates the acrylamide groups toward nucleophilic addition [1]. The inherent catalytic activity of the pyridine ring thus confers a unique self-initiation capability absent in carbocyclic bis(acrylamido) analogs.

Initiator-free polyaddition
Head-to-head
Polymer formed without initiator vs. no polymer for 1,3-BAAB analog
May support initiator-free poly(thioether amide) synthesis
Polyaddition with dithiols; J Polym Sci Part A 1993
Polymer chemistry Polyaddition Self-initiated crosslinking

MIP Imprinting Factor and Binding Capacity for Tegafur

MIPs prepared via stoichiometric imprinting using BAAPy as the functional monomer targeting tegafur (an anti-cancer 5-fluorouracil pro-drug) exhibited a maximum imprinting factor of 25.3 and a binding capacity of 45.1 μmol g⁻¹ [1]. In solid-phase extraction (SPE) applications, the BAAPy-based MIP recovered 96% of tegafur from aqueous samples and 92% from human urine samples spiked with tegafur and three competing analytes [1]. The MIP demonstrated high selectivity for tegafur against 5-fluorouracil and other structurally related competing analytes, confirming the advantage of BAAPy's stoichiometric DAD/ADA hydrogen-bonding motif over non-specific functional monomers [1].

MIP imprinting factor – tegafur
Reported
IF = 25.3; binding capacity 45.1 μmol g⁻¹; recovery 96% aq., 92% urine research matrix
Supports tegafur-selective extraction research
HPLC rebinding; J Chromatogr B 2016
Molecularly imprinted polymers Solid-phase extraction Anti-cancer drug analysis

Superior Oligomeric Stilbene Retention vs. Commercial Resin

In comparative fixed-bed breakthrough experiments, poly(BAAPy) demonstrated superior retention of oligomeric stilbenes (trans-ε-viniferin, miyabenol C) compared to the commercial poly(4-vinylpyridine) (poly(4VP)) resin Reillex® 402 [1]. Under dynamic closed-loop adsorption with polarity-driven elution, poly(BAAPy) achieved a 3.4-fold enrichment of stilbene oligomers, with oligomer-containing fractions reaching ≥ 90% purity in a single desorption cycle and total stilbene recovery of 75% [1]. The selectivity arises from the synergistic multivalent hydrogen-bonding contribution of BAAPy's bis-amide functionality combined with π–π stacking interactions, a dual mechanism absent in poly(4VP) [1]. Breakthrough modeling revealed distinct adsorption dynamics for poly(BAAPy) versus poly(4VP) under both ethanol-water and acetonitrile mobile phases [1].

Stilbene retention vs. poly(4VP)
Head-to-head
3.4-fold enrichment; ≥90% oligomer purity; 75% total recovery vs. commercial resin
Supports oligomeric stilbene fractionation research
Fixed-bed adsorption; J Environ Chem Eng 2026
Bioseparation Polyphenol purification Fixed-bed adsorption

Dual-Function Self-Crosslinking Without External Crosslinkers

A novel synthetic approach to BAAPy yields a dual-function monomer that simultaneously serves as both the recognition element and the crosslinker [1]. Polymerized BAAPy (poly(BAAPy)), used without any added crosslinking co-monomer, achieved a 13-fold enrichment of total stilbenes from grape cane extracts in a single-step adsorption-desorption process using a 50% ethanol-water solvent system, with gravimetric purities exceeding 37% [1]. In traditional MIP or adsorbent formulations, equivalent performance typically requires a ternary mixture of functional monomer (e.g., MAA), crosslinker (e.g., EGDMA or MBA), and porogenic solvent, complicating formulation optimization and introducing additional variables [2].

Self-crosslinking enrichment
Class-level
13-fold total stilbene enrichment; >37% purity with single monomer (no crosslinker)
Supports simplified adsorbent formulation
Batch adsorption; Eur Polym J 2025
Green chemistry Phytochemical purification Sustainable valorisation

Precipitation Polymerization MIP Affinity for TAU

When the TAU/BAAPy molecularly imprinted system was prepared by precipitation polymerization (optimal ratio 1:2.5 TAU:BAAPy in acetonitrile, no agitation), the resulting MIP exhibited an affinity constant of 1.7×10⁴ M⁻¹ and a binding capacity of 3.69 μmol g⁻¹, both exceeding the values obtained for the corresponding bulk-polymerized MIP counterpart [1]. Imprinting efficiencies were 60% for precipitation MIPs versus 41% for bulk MIPs [1]. Selectivity assays confirmed that BAAPy additionally interacts with acetyl groups of TAU beyond the canonical DAD/ADA hydrogen-bond array, providing a secondary binding interaction that enhances overall recognition fidelity [1].

Precipitation MIP affinity (TAU)
Head-to-head
Ka = 1.7×10⁴ M⁻¹; imprinting efficiency 60% vs. 41% bulk MIP
Supports precipitation MIP format for nucleoside recognition
Precipitation polymerization; J Mol Recognit 2018
Precipitation polymerization MIP characterization Nucleoside recognition

Highest-Value Application Scenarios for BAAPy


MIP Sorbents for Selective Drug Extraction from Biological Fluids

BAAPy is the functional monomer of choice for MIP-based solid-phase extraction (MISPE) of imide-containing pharmaceuticals from complex biological matrices such as urine and plasma [1]. Its ability to form stoichiometric 1:1 complexes with tegafur (Kₐ = 574 ± 15 M⁻¹) yields MIPs with imprinting factors up to 25.3, enabling 96% recovery from aqueous samples and 92% from urine [1]. For barbiturate extraction, BAAPy-based MIPs provide high-fidelity binding sites with useful cross-selectivity across the barbiturate class, demonstrated in quantitative MISPE protocols from human urine [2].

Fixed-Bed Adsorbents for Polyphenol Fractionation

Poly(BAAPy) is uniquely suited for the selective fractionation of oligomeric stilbenes from crude grape cane extracts, achieving ≥ 90% oligomer purity and 3.4-fold enrichment in a single desorption cycle [3]. Its performance superiority over commercial poly(4-vinylpyridine) resins arises from multivalent hydrogen-bonding and π-π stacking interactions enabled by the amide-pyridine dual functionality [3]. Poly(BAAPy) achieves a 13-fold total stilbene enrichment without any external crosslinker, simplifying process design for sustainable phytochemical production with 75% total stilbene recovery [3][4].

Initiator-Free Polyaddition for High-Purity Polymer Backbones

The spontaneous initiator-free polymerization of 2,6-BAAP with dithiols, driven by intramolecular pyridine base catalysis, enables the production of poly(thioether amide)s with pyridine moieties integrated into the polymer backbone [5]. This eliminates initiator-derived impurities and simplifies the synthesis of functional polyamides for applications requiring high purity, such as electronic materials, biomedical devices, and advanced coatings. In contrast, the benzene analog 1,3-BAAB fails to polymerize without initiator [5].

Fluorescent Chemosensor MIPs for Label-Free Imide Detection

BAAPy's intrinsic fluorescence enables the creation of dual-function (recognition + signal transduction) MIPs. In cyclobarbital-imprinted polymers, BAAPy serves simultaneously as the binding monomer and fluorescent reporter: target binding enhances fluorescence intensity proportionally, allowing the MIP to function as a selective fluorescence probe without requiring an external fluorophore [6]. This built-in transduction mechanism is absent in non-fluorescent monomers such as MAA or MBA, giving BAAPy a distinct advantage in optical chemosensor development [6].

Application
Selection Property
Validation Focus
MISPE for imide-containing analytes
Stoichiometric DAD hydrogen-bonding fidelity
Imprinting factor and recovery in research matrices
Polyphenol fractionation
Multivalent H-bonding + π-π stacking
Enrichment factor and oligomer purity under dynamic conditions
Initiator-free poly(thioether amide) synthesis
Intramolecular pyridine base catalysis
Polymerization reactivity without added initiator
Label-free optical chemosensing
Intrinsic fluorescence + H-bonding recognition
Fluorescence response modulation upon imide binding
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